

Application Notes and Protocols for MeOlstPyrd in Fluorescence Microscopy

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Compound of Interest

Compound Name: MeOlstPyrd

Cat. No.: B15584914

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Note: Initial searches for "**MeOlstPyrd**" did not yield specific information on a compound with this name used in fluorescence microscopy. The following application notes and protocols are based on a hypothetical fluorescent probe, herein named "FluoroRed-Mito," designed for mitochondrial imaging, to demonstrate the structure and detail requested. This template can be adapted for a specific probe once its characteristics are known.

FluoroRed-Mito: A Novel Fluorescent Probe for Mitochondrial Imaging

Introduction

FluoroRed-Mito is a novel, cell-permeable fluorescent probe with a high affinity for mitochondria. Its mechanism of accumulation is dependent on the mitochondrial membrane potential, making it a sensitive indicator of mitochondrial health and cellular viability. Upon entering healthy mitochondria, FluoroRed-Mito exhibits a significant increase in fluorescence intensity, allowing for precise visualization of mitochondrial morphology and dynamics in live and fixed cells. Its spectral properties are well-suited for multiplexing with other common fluorophores.

Quantitative Data Summary

For optimal experimental design and data interpretation, the key quantitative properties of FluoroRed-Mito are summarized below.

Property	Value
Excitation Maximum (nm)	568
Emission Maximum (nm)	592
Quantum Yield	~0.65 in mitochondrial environment
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~95,000
Optimal Concentration Range	100 - 500 nM
Recommended Incubation Time	15 - 30 minutes
Photostability	High
Cell Permeability	High

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondria

This protocol outlines the steps for staining and imaging mitochondria in live cultured cells using FluoroRed-Mito.

Materials:

- FluoroRed-Mito stock solution (1 mM in DMSO)
- Cultured cells on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
- Reagent Preparation:
 - Prepare a fresh working solution of FluoroRed-Mito by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM.
- Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the FluoroRed-Mito working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.
- Imaging:
 - Add fresh, pre-warmed complete cell culture medium to the cells.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set for red fluorescence.
 - For time-lapse imaging, ensure the sample is maintained at 37°C and 5% CO₂.

Protocol 2: Fixed-Cell Staining

This protocol describes the staining of mitochondria in cells that have been previously fixed.

Materials:

- FluoroRed-Mito working solution (250 nM in PBS)

- Fixed cells on coverslips (e.g., fixed with 4% paraformaldehyde)
- Phosphate-Buffered Saline (PBS)
- Mounting medium

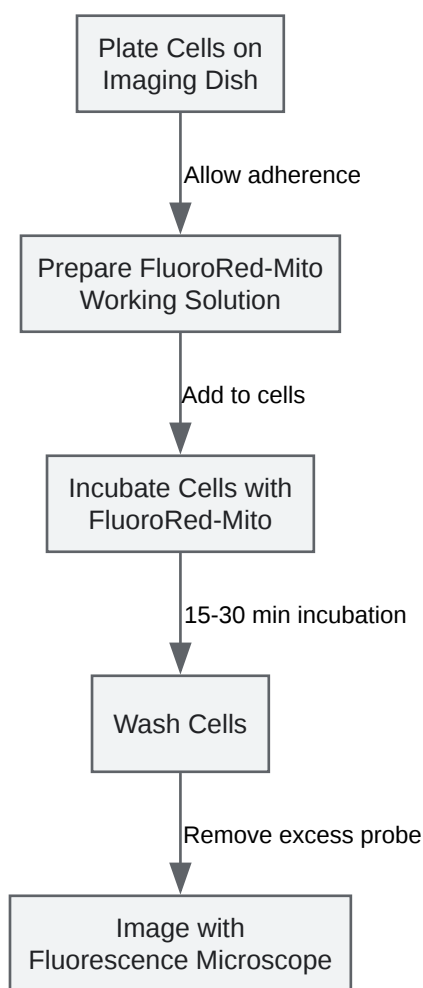
Procedure:

- Rehydration:
 - Wash the fixed cells three times with PBS for 5 minutes each to rehydrate and remove any residual fixative.
- Staining:
 - Add the FluoroRed-Mito working solution to the fixed cells and incubate for 20 minutes at room temperature, protected from light.
- Washing:
 - Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Visualize the stained mitochondria using a fluorescence microscope.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for live-cell imaging using FluoroRed-Mito.

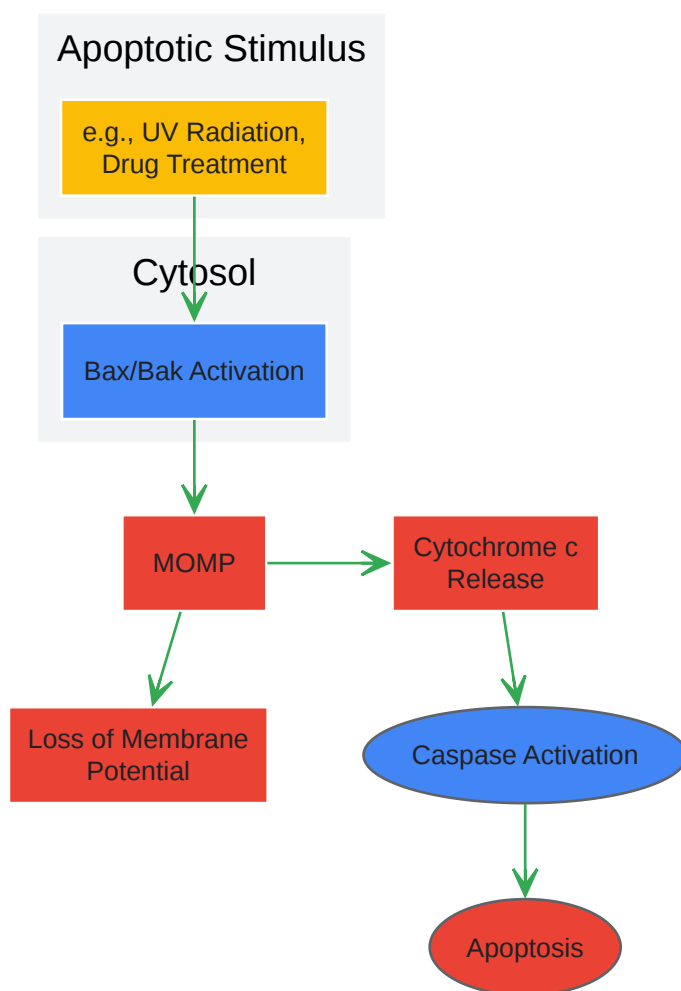


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Figure 1. Live-cell imaging workflow.

Hypothetical Signaling Pathway Investigation

FluoroRed-Mito can be used to investigate cellular processes that affect mitochondrial membrane potential, such as apoptosis. The diagram below illustrates a simplified apoptosis signaling pathway leading to mitochondrial outer membrane permeabilization (MOMP).



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